2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-phenylacetamide
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Overview
Description
2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-phenylacetamide is a complex organic compound with a unique structure that combines a pyrimidoindole core with a sulfanyl and phenylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-phenylacetamide typically involves multiple steps:
Formation of the pyrimidoindole core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminobenzamide and an appropriate aldehyde under acidic conditions.
Introduction of the sulfanyl group: This step involves the reaction of the pyrimidoindole intermediate with a thiol reagent, such as thiourea, under basic conditions.
Attachment of the phenylacetamide group: The final step involves the acylation of the sulfanyl-substituted pyrimidoindole with phenylacetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyrimidoindole core can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, in the presence of a base like potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various alkyl or aryl-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and potential biological activity.
Biological Studies: The compound can be used to study the interaction of pyrimidoindole derivatives with biological targets.
Chemical Biology: It can serve as a probe to investigate the role of sulfanyl and phenylacetamide groups in biological systems.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-phenylacetamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors due to its unique structure. The sulfanyl group may play a role in binding to metal ions or forming disulfide bonds, while the phenylacetamide group may interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-[[3-(2-hydroxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-phenylacetamide
- 2-[[3-(2-ethoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-phenylacetamide
- 2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-benzylacetamide
Uniqueness
2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-phenylacetamide is unique due to the presence of the methoxyethyl group, which can influence its solubility and reactivity. The combination of the pyrimidoindole core with the sulfanyl and phenylacetamide groups also provides a distinct set of chemical properties and potential biological activities.
Properties
IUPAC Name |
2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-28-12-11-25-20(27)19-18(15-9-5-6-10-16(15)23-19)24-21(25)29-13-17(26)22-14-7-3-2-4-8-14/h2-10,23H,11-13H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMHLGOVJLDADK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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